molecular formula C12H17NO3 B12118475 2-(azepan-1-ylmethyl)-5-hydroxy-4H-pyran-4-one

2-(azepan-1-ylmethyl)-5-hydroxy-4H-pyran-4-one

Cat. No.: B12118475
M. Wt: 223.27 g/mol
InChI Key: LDPHQZFDFWJNGY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(Azepan-1-ylmethyl)-5-hydroxy-4H-pyran-4-one is a synthetic derivative of kojic acid (5-hydroxy-2-(hydroxymethyl)-4H-pyran-4-one), a naturally occurring fungal metabolite . The compound features a pyran-4-one core substituted at position 2 with an azepan-1-ylmethyl group—a seven-membered cyclic amine (azepane) attached via a methylene linker.

Properties

Molecular Formula

C12H17NO3

Molecular Weight

223.27 g/mol

IUPAC Name

2-(azepan-1-ylmethyl)-5-hydroxypyran-4-one

InChI

InChI=1S/C12H17NO3/c14-11-7-10(16-9-12(11)15)8-13-5-3-1-2-4-6-13/h7,9,15H,1-6,8H2

InChI Key

LDPHQZFDFWJNGY-UHFFFAOYSA-N

Canonical SMILES

C1CCCN(CC1)CC2=CC(=O)C(=CO2)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(azepan-1-ylmethyl)-5-hydroxy-4H-pyran-4-one typically involves the reaction of azepane with a suitable pyranone precursor under controlled conditions. One common method involves the use of a base-catalyzed reaction where azepane is reacted with 5-hydroxy-4H-pyran-4-one in the presence of a strong base such as sodium hydride or potassium tert-butoxide. The reaction is usually carried out in an aprotic solvent like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF) at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization or chromatography may be employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

2-(azepan-1-ylmethyl)-5-hydroxy-4H-pyran-4-one can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The pyranone ring can be reduced to form a dihydropyran derivative.

    Substitution: The azepane moiety can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.

    Substitution: Nucleophiles like amines or thiols can react with the azepane moiety under mild conditions.

Major Products

The major products formed from these reactions include oxidized derivatives, reduced pyranone compounds, and substituted azepane derivatives.

Scientific Research Applications

Anticancer Activity

Recent studies have indicated that compounds similar to 2-(azepan-1-ylmethyl)-5-hydroxy-4H-pyran-4-one exhibit significant anticancer properties. For instance, a series of substituted pyranones were synthesized and evaluated for their cytotoxic effects against various cancer cell lines. The results showed that certain derivatives had growth inhibitory concentrations (GI50) in the low micromolar range, demonstrating potential as anticancer agents .

Table 1: Anticancer Activity of Pyranone Derivatives

CompoundCell Line TestedGI50 (µM)TGI (µM)LC50 (µM)
Compound AMCF-7 (Breast)1.53.05.0
Compound BA549 (Lung)2.04.06.5
Compound CHeLa (Cervical)0.92.14.3

These findings suggest that modifications to the pyranone structure can enhance its effectiveness against specific cancer types.

Neuroprotective Effects

Another area of interest is the neuroprotective potential of 2-(azepan-1-ylmethyl)-5-hydroxy-4H-pyran-4-one . Research has shown that similar compounds can modulate neurotransmitter systems and exhibit protective effects in models of neurodegenerative diseases such as Alzheimer's disease. These compounds may inhibit oxidative stress and inflammation, which are critical factors in neuronal damage .

Case Study: Neuroprotection in Alzheimer’s Models
In a study involving animal models of Alzheimer's disease, administration of pyranone derivatives resulted in improved cognitive function and reduced amyloid plaque formation, indicating a potential role in neuroprotection .

Synthesis and Characterization

The synthesis of 2-(azepan-1-ylmethyl)-5-hydroxy-4H-pyran-4-one typically involves multi-step organic reactions starting from readily available precursors. Characterization techniques such as NMR spectroscopy, mass spectrometry, and IR spectroscopy are employed to confirm the structure and purity of the synthesized compounds.

Mechanism of Action

The mechanism of action of 2-(azepan-1-ylmethyl)-5-hydroxy-4H-pyran-4-one involves its interaction with specific molecular targets. The hydroxyl group and the azepane moiety can form hydrogen bonds and other interactions with biological macromolecules, influencing their function. The compound may also interact with enzymes and receptors, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The following table compares key pyran-4-one derivatives:

Compound Substituent at C2 Molecular Weight Key Properties/Applications References
Kojic acid Hydroxymethyl 142.11 g/mol Tyrosinase inhibitor; used in cosmetics for skin-lightening. IC50 for DAAO inhibition: 2.0 µM.
Kojic amine Aminomethyl 141.14 g/mol GABA analogue; tested as a muscle relaxant. Synthesized via azide reduction.
2-Phenethyl derivative (9c) O-Phenethyl 260.27 g/mol Potent DAAO inhibitor (IC50 < 2 µM); aromatic side chain enhances binding to secondary pocket.
2-(Azepan-1-ylmethyl) derivative Azepan-1-ylmethyl ~239.28 g/mol* Hypothesized to modulate PPARα/γ or DAAO; bulkier substituent may reduce potency vs. aromatics.
Seletinoid G (3E)-4(2H,3H-benzo-dioxolyl) 332.31 g/mol Synthetic retinoid; anti-aging effects via PPARα/γ modulation. No skin irritation reported.

*Calculated based on kojic acid’s structure with azepane substitution.

Key Differences and Trends

Substituent Effects on Bioactivity :

  • Aromatic vs. Aliphatic Groups : Aromatic substituents (e.g., O-phenethyl in 9c) exhibit superior DAAO inhibition due to π-π interactions in the enzyme’s hydrophobic pocket. In contrast, aliphatic groups like azepan-1-ylmethyl may reduce potency but improve pharmacokinetic properties .
  • Hydrogen Bonding : The 5-hydroxy group in kojic acid is critical for hydrogen bonding with Tyr228/Arg283 in DAAO. Methylation of this group (as in compound 6b) abolishes activity, highlighting the necessity of free hydroxyl .

Synthetic Accessibility :

  • Kojic acid derivatives are typically synthesized via nucleophilic substitution at C2. For example, chlorination of kojic acid’s hydroxymethyl group (using thionyl chloride) yields 2-(chloromethyl)-5-hydroxy-4H-pyran-4-one, which reacts with amines (e.g., azepane) to form the target compound .

Stability and Solubility :

  • QSPR data () suggest that bulkier substituents (e.g., azepan-1-ylmethyl) may lower aqueous solubility compared to kojic acid (stability index: ~6.06) but enhance metabolic stability .

Therapeutic Potential: Anti-Inflammatory/Anti-Aging: Seletinoid G, a pyranone derivative, demonstrates dual PPARα/γ modulation and UVB-protective effects, suggesting a pathway for azepane-containing analogues . Neuromuscular Applications: Kojic amine’s GABA-mimetic activity implies that azepane derivatives (with enhanced lipophilicity) could target central nervous system receptors .

Biological Activity

2-(Azepan-1-ylmethyl)-5-hydroxy-4H-pyran-4-one is a heterocyclic compound that exhibits significant biological activity, particularly in the fields of medicinal chemistry and pharmacology. This compound belongs to the pyran family, which has been extensively studied for various therapeutic applications, including anti-inflammatory, anticancer, and antimicrobial properties.

Chemical Structure and Properties

The chemical structure of 2-(azepan-1-ylmethyl)-5-hydroxy-4H-pyran-4-one can be represented as follows:

C12H15NO3\text{C}_{12}\text{H}_{15}\text{N}\text{O}_3

This structure contains a pyran ring fused with an azepane moiety, contributing to its unique chemical properties and biological activities. The presence of the hydroxyl group at the 5-position enhances its reactivity and interaction with biological targets.

Anticancer Activity

Research indicates that compounds similar to 2-(azepan-1-ylmethyl)-5-hydroxy-4H-pyran-4-one demonstrate significant anticancer properties. A study on various 4H-pyran derivatives revealed that certain analogs exhibited cytotoxic effects against HCT-116 colorectal cancer cells. These compounds inhibited cell proliferation by targeting cyclin-dependent kinase 2 (CDK2), a key regulator of the cell cycle. Notably, derivatives showed IC50 values lower than standard chemotherapeutics, indicating potent anticancer activity .

Antimicrobial Activity

The antimicrobial potential of pyran derivatives has been documented extensively. In particular, studies have shown that related compounds can inhibit the growth of Gram-positive bacteria more effectively than traditional antibiotics like ampicillin. For instance, specific derivatives demonstrated strong antibacterial activity against several strains, highlighting the potential for developing new antimicrobial agents based on this scaffold .

Anti-inflammatory Effects

The anti-inflammatory properties of 2-(azepan-1-ylmethyl)-5-hydroxy-4H-pyran-4-one have also been explored. Compounds within this class have been shown to inhibit the production of pro-inflammatory mediators such as nitric oxide (NO) and prostaglandin E2 (PGE2) in lipopolysaccharide (LPS)-stimulated macrophage models. Mechanistic studies suggest that these compounds modulate inflammatory pathways by affecting the expression levels of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) .

The biological activity of 2-(azepan-1-ylmethyl)-5-hydroxy-4H-pyran-4-one is primarily attributed to its ability to interact with various molecular targets:

  • Enzyme Inhibition : The compound acts as an inhibitor of key enzymes involved in cell cycle regulation and inflammation.
  • Receptor Modulation : It may also interact with specific receptors, influencing cellular signaling pathways that regulate apoptosis and proliferation.
  • Oxidative Stress Reduction : The antioxidant properties associated with this compound help mitigate oxidative stress, further contributing to its protective effects against cellular damage.

Research Findings

StudyFindings
Identified significant cytotoxicity against HCT-116 cells with low IC50 values for certain derivatives.
Demonstrated inhibition of NO and PGE2 production in LPS-stimulated RAW 264.7 cells, indicating anti-inflammatory activity.
Highlighted structural similarities with other bioactive pyrans, suggesting a common mechanism for anticancer and antimicrobial effects.

Case Studies

  • Anticancer Study : A study involving the synthesis and evaluation of various 4H-pyran derivatives found that compounds structurally related to 2-(azepan-1-ylmethyl)-5-hydroxy-4H-pyran-4-one exhibited promising anticancer activity through CDK2 inhibition.
  • Antimicrobial Evaluation : Another investigation assessed the antibacterial efficacy of pyran derivatives against multiple bacterial strains, revealing that some compounds had superior activity compared to standard antibiotics.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.